Quetiapine EP Impurity J
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Overview
Description
Quetiapine EP Impurity J, also known as Quetiapine Triether Alcohol or Quetiapine Hydroxyethyloxyethyl Ether, is a chemical compound with the molecular formula C25H33N3O4S and a molecular weight of 471.6 g/mol . It is a reference standard used in the pharmaceutical industry for the analysis and quality control of quetiapine fumarate, an atypical antipsychotic medication.
Preparation Methods
The synthesis of Quetiapine EP Impurity J involves multiple steps, starting with the reaction of 4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazine with ethylene oxide derivatives. The reaction conditions typically include the use of solvents like n-propanol and catalysts such as sodium carbonate and sodium iodide . The process involves refluxing the reaction mixture for an extended period, followed by purification using techniques like high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Quetiapine EP Impurity J undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines .
Scientific Research Applications
Quetiapine EP Impurity J is primarily used in the pharmaceutical industry for:
Quality Control: It serves as a reference standard for the identification and quantification of impurities in quetiapine fumarate formulations.
Analytical Method Development: It is used to develop and validate analytical methods for detecting impurities in drug substances and products.
Toxicological Studies: The compound is studied to understand its potential genotoxicity and other toxicological properties.
Mechanism of Action
it is structurally related to quetiapine, which acts by antagonizing dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors . This suggests that Quetiapine EP Impurity J may interact with similar molecular targets, although its specific effects and pathways are not fully understood.
Comparison with Similar Compounds
Quetiapine EP Impurity J is one of several impurities related to quetiapine fumarate. Other similar compounds include:
Quetiapine EP Impurity A: C23H27N3O3S
Quetiapine EP Impurity B: C17H17N3S
Quetiapine EP Impurity C: C40H42N6O3S2
Quetiapine EP Impurity D: C30H24N4S2
Quetiapine EP Impurity E: C40H44N6O2S2
This compound is unique due to its specific structure, which includes multiple ethylene oxide units, making it distinct from other impurities in terms of its chemical properties and potential interactions .
Properties
Molecular Formula |
C25H34ClN3O4S |
---|---|
Molecular Weight |
508.1 g/mol |
IUPAC Name |
2-[2-[2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethoxy]ethanol;hydrochloride |
InChI |
InChI=1S/C25H33N3O4S.ClH/c29-14-16-31-18-20-32-19-17-30-15-13-27-9-11-28(12-10-27)25-21-5-1-3-7-23(21)33-24-8-4-2-6-22(24)26-25;/h1-8,29H,9-20H2;1H |
InChI Key |
SPWWJWOYOSZAEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOCCOCCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.Cl |
Origin of Product |
United States |
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